molecular formula C8H8O3 B116926 2',5'-Dihydroxyacetophenone CAS No. 490-78-8

2',5'-Dihydroxyacetophenone

Cat. No.: B116926
CAS No.: 490-78-8
M. Wt: 152.15 g/mol
InChI Key: WLDWSGZHNBANIO-UHFFFAOYSA-N
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Description

2’,5’-Dihydroxyacetophenone is an organic compound with the molecular formula C8H8O3. It is a derivative of acetophenone, characterized by the presence of two hydroxyl groups at the 2’ and 5’ positions on the benzene ring. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

2’,5’-Dihydroxyacetophenone (DHAP) primarily targets Histone Deacetylase 1 (Hdac1) . Hdac1 is a histone deacetylase responsible for catalyzing the removal of acetyl groups from lysine residues on many protein substrates. It has profound effects on the regulation of gene transcription and many processes associated with cell growth and cell death, including cell cycle progression, DNA repair, and apoptosis .

Mode of Action

DHAP binds to the deacetylase Hdac1, increases the protein stability of Hdac1, reduces the acetylation level of P65, and inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway . It also inhibits the production of inflammatory factors such as interleukin-1β, interleukin-6, and nitric oxide .

Biochemical Pathways

DHAP affects several biochemical pathways. It inhibits the activation of the NF-κB signaling pathway . It also suppresses the expression of inducible nitric oxide synthase (iNOS) and downregulates the mRNA expression levels of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Pharmacokinetics

It is known that dhap is a small molecule with a variety of biological activities involving antioxidant, anti-inflammation, and antitumor . More research is needed to fully understand the ADME properties of DHAP and their impact on its bioavailability.

Result of Action

DHAP has been shown to alleviate the symptoms of the inflammatory response and prolong the survival of cytokine storm animal models . In vitro experiments showed that DHAP inhibited the proliferation of RAW264.7 cells in an inflammatory environment and suppressed the secretion of pro-inflammatory factors in RAW264.7 cells .

Biochemical Analysis

Biochemical Properties

2’,5’-Dihydroxyacetophenone has been found to interact with various enzymes and proteins. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin 1 beta . This suggests that 2’,5’-Dihydroxyacetophenone may interact with the enzymes and proteins involved in the inflammatory response.

Cellular Effects

2’,5’-Dihydroxyacetophenone has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation and induces apoptosis in multiple myeloma cells . It also suppresses the secretion of pro-inflammatory factors in RAW264.7 cells .

Molecular Mechanism

2’,5’-Dihydroxyacetophenone exerts its effects at the molecular level through various mechanisms. It has been found to downregulate the expression of oncogenic gene products like Bcl-xl, Bcl-2, Mcl-1, Survivin, Cyclin D1, IAP-1, Cyclin E, COX-2, and MMP-9, and upregulate the expression of Bax and p21 proteins . It also inhibits the activation of the nuclear factor-kappa B signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’,5’-Dihydroxyacetophenone has been shown to have long-term effects on cellular function. It inhibits the production of inflammatory factors such as interleukin-1β, interleukin-6, and nitric oxide, alleviates the symptoms of the inflammatory response, and prolongs the survival of cytokine storm animal models .

Dosage Effects in Animal Models

The effects of 2’,5’-Dihydroxyacetophenone vary with different dosages in animal models. It has been shown to have anti-inflammatory effects in animal cytokine storm models .

Metabolic Pathways

Given its ability to inhibit the production of pro-inflammatory cytokines, it may be involved in the metabolic pathways related to inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,5’-Dihydroxyacetophenone can be synthesized through several methods:

Industrial Production Methods: Industrial production of 2’,5’-Dihydroxyacetophenone typically involves the Fries rearrangement due to its high yield and efficiency. The process is carried out in large reactors with precise temperature control to ensure consistent product quality.

Chemical Reactions Analysis

2’,5’-Dihydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Aroyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Aroyl and alkyl substituted derivatives.

Comparison with Similar Compounds

2’,5’-Dihydroxyacetophenone is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-(2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWSGZHNBANIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060077
Record name 1-(2,5-Dihydroxyphenyl)ethanone
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

490-78-8
Record name 2′,5′-Dihydroxyacetophenone
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Record name 2-Acetylhydroquinone
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Record name 2',5'-DIHYDROXYACETOPHENONE
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Record name Ethanone, 1-(2,5-dihydroxyphenyl)-
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Record name 1-(2,5-Dihydroxyphenyl)ethanone
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Record name 2',5'-dihydroxyacetophenone
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Record name 2-ACETYLHYDROQUINONE
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Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the solution of 220 g(2 mol) of hydroquinone in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of toluene was added to the reaction mixture and the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired monoacetyl hydroquinone was obtained by evaporating the residue under vacuum. (Yield: 149.1 g(98%). mp: 60-62° C., 1H-NMR(200 MHz, CDCl3, ppm) 2.25(s, 3H), 5.78 (br, 1H), 6.70 (d,2H), 6.88 (d, 2H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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